molecular formula C21H21ClN4O3S2 B6495614 2-{[4-amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide CAS No. 894950-70-0

2-{[4-amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B6495614
CAS No.: 894950-70-0
M. Wt: 477.0 g/mol
InChI Key: IKXDWQMDTWKDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a sulfanyl-acetamide derivative featuring a pyrimidine core substituted with a 3,4-dimethylbenzenesulfonyl group and an acetamide moiety linked to a 5-chloro-2-methylphenyl ring. This structure combines a heterocyclic scaffold with sulfonamide and halogenated aromatic groups, which are common in medicinal chemistry for modulating bioactivity and physicochemical properties .

Properties

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S2/c1-12-5-7-16(8-14(12)3)31(28,29)18-10-24-21(26-20(18)23)30-11-19(27)25-17-9-15(22)6-4-13(17)2/h4-10H,11H2,1-3H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXDWQMDTWKDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a complex organic molecule that falls within the category of sulfonamide derivatives and pyrimidine-based compounds. Its unique structure, characterized by a pyrimidine ring and various functional groups, suggests significant potential for biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C22H24N4O3S2C_{22}H_{24}N_4O_3S_2 and a molecular weight of approximately 456.58 g/mol . The structural features include:

  • Pyrimidine core : Essential for biological interactions.
  • Sulfonamide group : Known for its antibacterial properties.
  • Chloro and methyl substitutions : Potentially enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor of certain metabolic pathways, particularly those involved in cancer cell metabolism. For example, modulation of pyruvate kinase M2 has been linked to altered cancer metabolism, indicating potential applications in oncology .

Biological Activity Overview

The following table summarizes the key biological activities associated with similar compounds and the target mechanisms that may be relevant for this compound:

Compound Class Biological Activity Mechanism of Action
Sulfonamide derivativesAntibacterialInhibition of bacterial dihydropteroate synthase
Pyrimidine-based compoundsAnticancerInhibition of metabolic enzymes (e.g., PKM2)
Aromatic amidesAnti-inflammatoryModulation of cytokine production

Case Studies and Research Findings

  • Anticancer Activity : A study investigating similar pyrimidine derivatives found that they exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of glycolytic enzymes, which are critical for cancer cell survival .
  • Antimicrobial Properties : Compounds with sulfonamide groups have shown effectiveness against a range of bacterial infections. The mechanism involves competitive inhibition of folate synthesis pathways .
  • Pharmacokinetics and Toxicology : Research into the pharmacokinetics of related compounds indicates favorable absorption and distribution profiles, although detailed studies on this specific compound are still needed to fully understand its safety and efficacy .

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

  • Preparation of the sulfonylpyrimidine core : This step includes using sulfonyl chlorides and pyrimidine derivatives under controlled conditions.
  • Introduction of functional groups : Employing nucleophilic substitutions to attach chloro and methyl groups.
  • Final acetamide formation : Utilizing acetic anhydride or similar reagents to complete the synthesis.

Each step requires careful optimization to achieve high yields and purity levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituent Variations

The sulfanyl-acetamide backbone is a recurring motif in several compounds, but substituents on the pyrimidine and acetamide groups dictate functional differences. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Sulfanyl-Acetamide Derivatives
Compound Name Pyrimidine Substituent Acetamide Substituent Key Features/Activity Reference
Target Compound 4-amino-5-(3,4-dimethylbenzenesulfonyl) N-(5-chloro-2-methylphenyl) Unique sulfonyl group; halogenated aryl
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-dimethyl 4-methylpyridin-2-yl Intermediate in drug synthesis; pyridine substituent
SirReal2 (C22H20N4OS2) 4,6-dimethyl 5-(naphthalen-1-ylmethyl)-thiazol-2-yl SIRT2 inhibitor; naphthalene enhances binding
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole-indolyl 5-chloro-2-methylphenyl Shared chloro-methylphenyl group; heterocyclic diversity
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide Triazole-chlorophenyl 4-butylphenyl Triazole core; alkyl chain for lipophilicity

Key Observations

Substituent Impact on Bioactivity: The 3,4-dimethylbenzenesulfonyl group in the target compound may enhance solubility compared to non-sulfonylated analogs (e.g., ). Sulfonyl groups are polar and can improve water solubility but may reduce membrane permeability . Chlorine atoms often increase binding affinity via hydrophobic interactions .

Heterocyclic Diversity :

  • Pyrimidine-based compounds (e.g., ) are prevalent in kinase and enzyme inhibitors. The target compound’s pyrimidine core contrasts with triazole () or oxadiazole () derivatives, which may alter target selectivity.

Pharmacological and Physicochemical Properties

Drug-Likeness Parameters

While computational data for the target compound are unavailable, analogs provide insights:

  • SirReal2 () has a molecular weight of 420.54 g/mol and a logP of ~3.5, indicating moderate lipophilicity.
  • N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide () shares the 5-chloro-2-methylphenyl group, which could imply similar metabolic stability or CYP450 interactions.

Preparation Methods

Formation of 4-Aminopyrimidine-5-Sulfonyl Derivatives

The pyrimidine ring is constructed via cyclocondensation reactions. A common approach involves reacting 3,4-dimethylbenzenesulfonyl chloride with 4-aminopyrimidin-2-ol under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). The sulfonylation proceeds regioselectively at the 5-position due to the electron-donating amino group at position 4 directing electrophilic substitution.

Reaction Conditions :

ParameterValue
SolventDichloromethane
BaseTriethylamine (2.5 eq)
Temperature0–5°C → RT, 12 h
Yield78–85%

Introduction of the Sulfanyl Group

The 2-position of the pyrimidine is functionalized via nucleophilic displacement. For Pathway A , 2-mercaptopyrimidine derivatives are generated by treating 2-chloropyrimidines with thiourea in refluxing ethanol. Alternatively, Pathway B employs 2-chloro-4-amino-5-sulfonylpyrimidine reacting directly with the thiolated acetamide.

Key Optimization Notes :

  • Thiourea-mediated thiolation achieves 90–95% conversion in ethanol at 80°C.

  • Catalytic NaI enhances leaving group displacement in halogenated pyrimidines.

Synthesis of N-(5-Chloro-2-Methylphenyl)Acetamide

Acetylation of 5-Chloro-2-Methylaniline

5-Chloro-2-methylaniline is acetylated using acetyl chloride in acetic acid under reflux (2 h, 92% yield). Excess acetyl chloride ensures complete conversion, with the crude product purified via recrystallization (ethanol/water).

Thiol Functionalization

The acetamide is brominated at the ortho position using N-bromosuccinimide (NBS) in CCl₄ under UV light, followed by thiourea substitution to introduce the -SH group.

Reaction Sequence :

  • Bromination : NBS (1.1 eq), benzoyl peroxide (cat.), CCl₄, reflux, 4 h → 85% yield.

  • Thiolation : Thiourea (2 eq), EtOH/H₂O, reflux, 6 h → 78% yield.

Coupling of Pyrimidine and Acetamide Moieties

The final step involves nucleophilic substitution between 2-chloro-4-amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidine and N-(5-chloro-2-methylphenyl)acetamide thiol.

Optimized Protocol :

  • Solvent : Dimethylformamide (DMF)

  • Base : Potassium carbonate (3 eq)

  • Temperature : 80°C, 8 h

  • Yield : 68–72%

Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the thiolate anion attacks the electron-deficient C2 of the pyrimidine ring. The 3,4-dimethylbenzenesulfonyl group enhances electrophilicity at C2 through inductive effects.

Alternative Synthetic Routes

One-Pot Sulfanylation-Sulfonylation

A patent-derived method (EP 2 294 051 B1) describes concurrent sulfonylation and sulfanylation using 3,4-dimethylbenzenesulfonyl chloride and thioacetamide in the presence of NaH. This approach reduces step count but requires stringent anhydrous conditions.

Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Base : Sodium hydride (2 eq)

  • Temperature : −10°C → RT, 24 h

  • Yield : 61%

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the coupling step (150°C, 30 min, 70% yield). This method minimizes side reactions such as sulfone over-oxidation.

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (3:7).

  • Recrystallization : Ethanol/water (4:1) yields needle-shaped crystals.

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 2.25 (s, 6H, CH₃), 2.38 (s, 3H, Ar-CH₃), 4.12 (s, 2H, SCH₂), 6.90–7.45 (m, 6H, Ar-H).

  • HRMS : m/z 477.0 [M+H]⁺.

Challenges and Mitigation Strategies

  • Sulfonyl Group Hydrolysis :

    • Avoid aqueous workup at elevated pH; use neutral buffers during extraction.

  • Thiol Oxidation :

    • Conduct reactions under nitrogen atmosphere with 1% w/v ascorbic acid.

  • Regioselectivity in Pyrimidine Functionalization :

    • Blocking strategies (e.g., temporary Boc protection of the 4-amino group) improve sulfonylation at C5.

Industrial-Scale Considerations

  • Cost-Effective Sulfur Sources : Thiourea outperforms H₂S gas in safety and handling.

  • Solvent Recovery : DMF and THF are recycled via fractional distillation (≥95% purity).

  • Catalyst Recycling : NaI from displacement reactions is recovered via ion-exchange resins .

Q & A

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
  • CRISPR-Cas9 knockouts : Silence putative targets (e.g., EGFR) to confirm rescue of compound-induced cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.